4-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-oxopyrimidin-1(6H)-yl)acetamido)benzamide
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Overview
Description
4-{2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDO}BENZAMIDE is a complex organic compound that features a pyrazole ring, a pyrimidine ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDO}BENZAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyrimidine intermediates, followed by their coupling and subsequent functionalization to form the final product. Common reagents used in these reactions include hydrazine, acetic anhydride, and various catalysts to facilitate the formation of the heterocyclic rings .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
4-{2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDO}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-{2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDO}BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
(3,5-Dimethyl-1H-pyrazol-4-yl)methanol: This compound shares the pyrazole ring but lacks the pyrimidine and benzamide moieties.
Hydrazine-coupled pyrazole derivatives: These compounds have similar pyrazole structures but differ in their coupling partners and overall structure.
Imidazole-containing compounds: These compounds have similar heterocyclic structures but differ in the specific rings and substituents present.
Uniqueness
4-{2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDO}BENZAMIDE is unique due to its combination of pyrazole, pyrimidine, and benzamide moieties, which confer specific chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for further research and development .
Properties
Molecular Formula |
C19H20N6O3 |
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Molecular Weight |
380.4 g/mol |
IUPAC Name |
4-[[2-[2-(3,5-dimethylpyrazol-1-yl)-4-methyl-6-oxopyrimidin-1-yl]acetyl]amino]benzamide |
InChI |
InChI=1S/C19H20N6O3/c1-11-9-17(27)24(19(21-11)25-13(3)8-12(2)23-25)10-16(26)22-15-6-4-14(5-7-15)18(20)28/h4-9H,10H2,1-3H3,(H2,20,28)(H,22,26) |
InChI Key |
ZMRUXPQLKUJREI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(C(=N1)N2C(=CC(=N2)C)C)CC(=O)NC3=CC=C(C=C3)C(=O)N |
Origin of Product |
United States |
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